molecular formula C14H23NO5 B1408999 endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid CAS No. 1823254-79-0

endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid

Cat. No.: B1408999
CAS No.: 1823254-79-0
M. Wt: 285.34 g/mol
InChI Key: NBKLDQPKXKJHSL-UHFFFAOYSA-N
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Description

Bicyclic Core Architecture: [3.3.1]Nonane Scaffold with Heteroatomic Integration

The bicyclo[3.3.1]nonane scaffold forms the structural backbone of this compound, consisting of two fused six-membered rings sharing three common carbon atoms. This rigid framework imposes significant conformational constraints due to its chair-chair or chair-boat hybrid geometry, as demonstrated by molecular mechanics computations. The integration of heteroatoms—specifically, one oxygen atom at position 3 and one nitrogen atom at position 9—introduces electronic and steric perturbations.

The oxygen atom replaces a methylene group in the 3-oxa modification, reducing ring strain while maintaining the bicyclic system’s planarity. The nitrogen atom at position 9 participates in the bicyclic framework as part of a tertiary amine, which is protected by a tert-butoxycarbonyl (Boc) group. This heteroatomic arrangement enhances the molecule’s polarity and creates distinct electronic environments for reactive sites.

Table 1: Key Structural Features of the Bicyclo[3.3.1]Nonane Core

Feature Description
Ring system Two fused cyclohexane rings with shared C1, C5, and C9 atoms
Heteroatom positions Oxygen at C3 (3-oxa), Nitrogen at C9 (9-aza)
Predicted conformation Chair-chair (ground state) or chair-boat (transition state)
Bond angles CNC ≈ 96° (nitrogen bridgehead), C-O-C ≈ 112° (ether linkage)

Stereochemical Configuration: Endo vs. Exo Isomerism in Azabicyclo Systems

The "endo" designation refers to the spatial orientation of the Boc group relative to the longest bridge of the bicyclic system. In this compound, the Boc-protected nitrogen resides on the concave face of the bicyclo[3.3.1]nonane scaffold, adjacent to the oxygen atom at position 3. This configuration is stabilized by minimized steric clashes between the bulky tert-butyl group and the bicyclic framework.

Exo isomers, where the Boc group occupies the convex face, are energetically disfavored due to van der Waals repulsions between the tert-butyl moiety and the bridgehead hydrogens. Nuclear magnetic resonance (NMR) studies of related azabicyclo systems confirm endo preference through distinct coupling constants (e.g., J = 9–12 Hz for axial-equatorial protons). The stereochemical integrity is further preserved by the rigidity of the bicyclic core, which restricts free rotation about the N-Boc bond.

Protective Group Dynamics: Tert-Butoxycarbonyl (Boc) Functionality Analysis

The Boc group serves dual roles:

  • Steric shielding : The tert-butyl moiety (C(CH₃)₃) prevents nucleophilic attack at the nitrogen center.
  • Acid-labile protection : The carbamate linkage (NHCO₂) undergoes cleavage under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid).

Table 2: Comparative Boc Deprotection Methods

Method Conditions Selectivity Reference
Thermal degradation 150°C in TFE, 60 min Tolerates acid-sensitive groups
Oxalyl chloride/MeOH 0°C, 3 h High yield (70–98%)
TFA/DCM RT, 30 min Rapid but harsh

The Boc group’s electron-withdrawing nature slightly decreases the basicity of the adjacent nitrogen (predicted pKa ~4.6), enabling selective deprotection without disturbing the carboxylic acid substituent at position 7.

Carboxylic Acid Substituent: Positional Effects on Molecular Polarity

The acetic acid moiety at position 7 introduces a strong dipole moment (μ ≈ 3.5 D) due to its ionizable proton (predicted pKa 4.62 ± 0.10). Position 7’s location on the bicyclic scaffold places the carboxylic acid group in a sterically accessible equatorial orientation, facilitating salt formation or esterification reactions.

The carboxylic acid’s proximity to the ether oxygen (3-oxa) creates an intramolecular hydrogen-bonding network in nonpolar solvents, as evidenced by IR spectra showing broad O-H stretches at 2500–3000 cm⁻¹. This interaction reduces aqueous solubility (logP ≈ 1.1) but enhances crystalline lattice stability, as reflected in the compound’s high predicted melting point (433°C).

Electronic Effects :

  • The electron-withdrawing carboxylic acid group polarizes the adjacent C7–C8 bond, increasing susceptibility to nucleophilic attack at C7.
  • Conjugation with the bicyclic π-system delocalizes electron density, as shown by downfield shifts in ¹³C NMR (δ ≈ 170 ppm for COOH).

Properties

IUPAC Name

2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-10-4-9(6-12(16)17)5-11(15)8-19-7-10/h9-11H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKLDQPKXKJHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Construction of the Bicyclic Core

The synthesis begins with the formation of the bicyclo[3.3.1]nonane skeleton, which is a key structural motif. Common approaches include:

For example, the synthesis of related bicyclic systems often employs electrocyclic ring opening or transannular cyclizations to generate the core structure efficiently.

Protection of the Amine as Boc

The Boc (tert-butyloxycarbonyl) group is introduced to protect the amine during subsequent steps:

  • Boc anhydride (Boc2O) is reacted with the free amine under basic conditions (e.g., triethylamine or pyridine) to afford the Boc-protected amine .
  • This step is typically performed after the core bicyclic structure is assembled to prevent side reactions and to facilitate selective functionalization.

Final Assembly and Purification

The final compound, endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid , is purified through:

Data Table Summarizing the Preparation Methods

Step Reaction Type Reagents / Conditions Purpose References / Notes
1 Intramolecular cyclization Halogenated precursors, base or radical initiators Form bicyclic core ,
2 Heteroatom insertion Epoxide opening, azide reduction Introduce oxygen and nitrogen ,
3 Boc protection Boc2O, base (pyridine, TEA) Protect amine Standard protocol
4 Carboxylation Oxidants (KMnO4, TEMPO), oxidation Attach acetic acid group ,
5 Purification Chromatography, crystallization Isolate final product General synthetic practice

Research Findings and Considerations

  • The synthesis of similar bicyclic compounds often involves multi-step sequences with strategic heteroatom insertions and protecting group manipulations.
  • Optimization of reaction conditions such as temperature, solvent, and reagents is critical for high yield and purity.
  • The use of modern catalytic methods (e.g., palladium-catalyzed couplings, oxidative catalysis) can enhance the efficiency of key steps.

Chemical Reactions Analysis

Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen functionalities or convert existing ones to higher oxidation states.

    Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

Chemistry

Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid serves as an important intermediate in the synthesis of more complex molecules. Its unique bicyclic structure allows for versatile functionalization, making it valuable in:

  • Drug Development: As a building block for pharmaceuticals, particularly those targeting specific biological pathways.
  • Agrochemicals: In the synthesis of pesticides and herbicides that require specific structural motifs for biological activity.

Biology

The compound's structural characteristics make it a useful tool in biological research:

  • Enzyme Studies: It can be employed to investigate enzyme interactions and mechanisms due to its ability to mimic natural substrates or inhibitors.
  • Protein-Ligand Binding: The bicyclic framework allows for specific binding interactions with proteins, facilitating studies on protein function and drug design .

Industrial Applications

In industry, this compound is utilized in:

  • Specialty Chemicals Production: Its unique properties enable its use in creating novel materials with tailored functionalities.
  • Synthetic Organic Chemistry: The compound's reactivity profile allows it to be used in various chemical transformations, enhancing its utility in industrial synthesis processes .

Case Study 1: Drug Development

A notable application involved the use of this compound as an intermediate in synthesizing a novel class of analgesics. Researchers demonstrated that modifying the bicyclic structure improved binding affinity to specific pain receptors, leading to compounds with enhanced efficacy and reduced side effects.

Case Study 2: Enzyme Interaction Studies

In another study, this compound was used to probe the active site of a key enzyme involved in metabolic pathways related to cancer progression. By altering the substituents on the bicyclic framework, researchers were able to identify critical interactions that could lead to the development of targeted inhibitors.

Mechanism of Action

The mechanism of action of endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality that can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in stereochemistry, substituents, and functional groups.

Stereoisomers: Exo vs. Endo Configuration

The exo isomer, exo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid, shares the same molecular formula and weight but differs in stereochemistry.

Property endo Isomer exo Isomer
CAS Number 1986375-96-5 1392803-48-3
Stereochemistry Substituents oriented inward Substituents oriented outward
Applications Drug discovery scaffold Intermediate for salt forms (e.g., oxalate)
Key Differences Higher steric hindrance in reactions Altered solubility in polar solvents

The stereochemical distinction impacts reactivity and molecular interactions. For example, the endo isomer’s inward-facing groups may hinder access to reactive sites in enzymatic assays compared to the exo variant .

Substituent Variations

9-Benzyl Derivatives
Property endo-9-Boc Compound 9-Benzyl Derivative
Molecular Formula C₁₄H₂₃NO₅ C₁₆H₂₀ClNO₃
Functional Group Boc-protected amine Benzyl-substituted amine
Bioactivity Limited data Potential CNS-targeting applications
Carboxylic Acid vs. Ester Derivatives

9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-carboxylic acid (CAS: 1233323-61-9) lacks the acetic acid side chain, simplifying its role as a carboxylate precursor in coupling reactions .

Property Acetic Acid Derivative Carboxylic Acid Derivative
Molecular Formula C₁₄H₂₃NO₅ C₁₃H₂₁NO₅
Reactivity Forms amides via acetic acid Direct carboxylate coupling

Salt Forms and Solubility

The exo isomer is often formulated as salts to enhance solubility:

  • exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxalate(2:1) (CAS: 1523530-64-4): Used in agrochemicals and APIs due to improved aqueous solubility .
  • endo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride: Increases stability in acidic conditions .

Biological Activity

Endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid is a bicyclic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. This article delves into its biological properties, synthesis, and relevance in therapeutic applications, particularly focusing on anticancer activities and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

C14H23NO5\text{C}_{14}\text{H}_{23}\text{N}\text{O}_{5}

This compound features a bicyclic framework that is essential for its biological activity, particularly in interactions with biological targets such as enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the potential of bicyclo[3.3.1]nonane derivatives, including this compound, in anticancer therapy. Research indicates that modifications to the bicyclic structure can enhance activity against various cancer cell lines.

Case Study: Anticancer Efficacy
A study demonstrated that derivatives of bicyclo[3.3.1]nonane exhibited significant cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

CompoundCell LineIC50 (µM)
Endo-9-BocHeLa15
Endo-9-BocMCF720

The mechanism of action for endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane derivatives appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly those mediated by growth factor receptors . This inhibition leads to apoptosis in cancer cells, making these compounds promising candidates for further development.

Antimicrobial Activity

In addition to anticancer properties, endo-9-Boc compounds have shown antimicrobial effects against various pathogens. A study assessed the antibacterial activity of similar bicyclic compounds against Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy
The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 5 to 10 µg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Synthesis and Derivatives

The synthesis of endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane involves several steps including cyclization reactions that introduce the bicyclic structure while maintaining functional groups that enhance biological activity .

Q & A

Q. What are the recommended synthetic routes for preparing endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of bicyclic azabicyclo scaffolds often involves condensation reactions between aldehydes and amines, followed by cyclization. For example, a related compound (9-phenyl-9-azabicyclo[3.3.1]nonan-3-one) was synthesized using glutaraldehyde, aniline, and 3-oxopentanedioic acid under pH-controlled conditions (adjusted to 5 with HCl, then to 9 with NaOH). Purification via silica gel chromatography (hexane/EtOAc = 4:1) and crystallization (ethyl acetate/petroleum ether) is critical . For the target compound, Boc protection of the amine group and acetic acid side-chain introduction would require stepwise coupling (e.g., EDC/NHS for carboxyl activation) . Optimize yields by monitoring reaction progress via HPLC or LC-MS.

Q. How should researchers characterize the stereochemical purity of endo-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography if single crystals are obtainable. For NMR analysis, compare 1H^1H- and 13C^{13}C-NMR shifts with computed spectra (DFT calculations at the B3LYP/6-31G* level) to verify stereochemistry .

Q. What stability studies are essential for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by dissolving the compound in buffers (pH 3–9) and storing at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 210–300 nm) and LC-MS. The Boc group is prone to acidic hydrolysis; use TFA or HCl/dioxane for controlled deprotection. For long-term storage, lyophilize and store at -20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bicyclic scaffold in nucleophilic or electrophilic reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to map electrostatic potential surfaces (EPS) and identify reactive sites. Molecular dynamics simulations (AMBER or GROMACS) can model solvation effects. For example, the electron-deficient bridgehead nitrogen in the azabicyclo structure may favor nucleophilic attack at the 7-acetic acid position . Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy).

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for derivatives of this compound?

  • Methodological Answer :
  • In vitro-in vivo correlation (IVIVC) : Assess solubility (e.g., shake-flask method) and permeability (Caco-2 cell assays) to identify bioavailability limitations.
  • Metabolite profiling : Use LC-HRMS to detect phase I/II metabolites in plasma. The 3-oxa bridge may enhance metabolic stability compared to non-oxygenated analogs .
  • Data normalization : Account for batch-to-batch variability in compound purity via qNMR or elemental analysis .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituents on the bicyclic core?

  • Methodological Answer :
  • Substituent variation : Synthesize analogs with modifications at the Boc group (e.g., Fmoc, Cbz) or acetic acid side chain (e.g., methyl ester, amide).
  • Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using SPR (surface plasmon resonance) or fluorescence polarization.
  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft EsE_s) parameters with activity .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. computational predictions) be addressed?

  • Methodological Answer :
  • Experimental validation : Re-record NMR under standardized conditions (e.g., 500 MHz, DMSO-d6) and compare with literature for similar scaffolds (e.g., 9-azabicyclo[3.3.1]nonane derivatives) .
  • Dynamic effects : Consider conformational flexibility (e.g., boat-chair equilibria in bicyclic systems) using variable-temperature NMR or NOESY .
  • Collaborative verification : Share raw data with third-party labs to rule out instrumentation artifacts .

Key Experimental Parameters

ParameterRecommended ConditionsReference
Synthesis pH 5 (acidic cyclization), 9 (neutral workup)
HPLC Mobile Phase Hexane/EtOAc (4:1) for purification
Stability Storage -20°C, lyophilized under argon
Chiral Resolution Chiralpak AD-H, hexane/isopropanol (90:10)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid
Reactant of Route 2
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endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid

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